molecular formula C17H18N2O4S B2990694 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide CAS No. 393125-01-4

4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide

Cat. No.: B2990694
CAS No.: 393125-01-4
M. Wt: 346.4
InChI Key: QEOBQSSDZWICIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. It belongs to a class of compounds featuring both benzamide and sulfonamide functional groups, a combination known to exhibit potent biological activity. The core structure is characterized by a benzamide scaffold substituted at the 4-position with a morpholinosulfonyl group . The primary research application of this compound is as a potential inhibitor of carbonic anhydrases . Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in a wide range of physiological processes. Inhibitors of specific CA isoforms are investigated for therapeutic applications in diseases such as glaucoma, epilepsy, and tumors . Related benzamide-4-sulfonamides have demonstrated exceptional inhibitory activity against key human CA isoforms, including hCA II and VII, with inhibition constants (KIs) in the low nanomolar range, often surpassing the efficacy of the standard inhibitor acetazolamide . The morpholine-sulfonyl moiety is a common pharmacophore in drug discovery that can influence the compound's physicochemical properties and binding affinity to enzymatic targets. This compound is supplied for research purposes, such as in vitro enzyme inhibition assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is synthesized via classic coupling reactions, typically involving a carboxylic acid derivative and an amine in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Researchers can utilize this high-purity compound to explore new avenues in the development of novel enzyme inhibitors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(18-15-4-2-1-3-5-15)14-6-8-16(9-7-14)24(21,22)19-10-12-23-13-11-19/h1-9H,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOBQSSDZWICIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide typically involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride. This intermediate is then reacted with N-phenyl-benzamide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the development of biochemical probes and inhibitors.

    Medicine: Investigated for its potential as an antitumor agent and in other therapeutic areas.

    Industry: Utilized in the production of dyes, catalysts, and polymers

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide involves its interaction with specific molecular targets and pathways. For instance, in antitumor applications, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Variations

The benzamide scaffold is common among analogues, but substituents on the aromatic ring and sulfonamide group significantly influence properties. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide - Morpholine-4-sulfonyl at 4-position
- Phenylamide group
C₁₇H₁₈N₂O₄S 346.40 Parent compound; unmodified benzamide core N/A
3-Bromo-4-methoxy-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide - Bromo and methoxy at 3- and 4-positions
- Morpholine-4-sulfonylphenylamide
C₂₁H₂₂BrN₃O₅S 500.39 Increased steric bulk; potential halogen bonding
N-(4-(Morpholinosulfonyl)phenyl)acetamide - Acetamide substituent
- Morpholine-4-sulfonyl at 4-position
C₁₂H₁₆N₂O₄S 296.33 Reduced aromaticity; enhanced polarity
2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide - Thiazolyl-pyridinyl group
- Methyl substituent
C₂₃H₂₃N₅O₄S₂ 521.59 Heterocyclic moieties; potential kinase inhibition
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide - Pyrimidinyl-sulfamoyl group
- Dual sulfonamide groups
C₂₄H₂₄N₆O₇S₂ 580.61 High molecular complexity; possible dual-target activity

Physicochemical Properties

  • Lipophilicity: The morpholine-4-sulfonyl group generally improves water solubility compared to non-polar substituents (e.g., bromo or methyl groups). For instance, the acetamide derivative (C₁₂H₁₆N₂O₄S) is more polar than the bromo-methoxy analogue (C₂₁H₂₂BrN₃O₅S) .
  • Thermal Stability : Morpholine-containing derivatives often exhibit melting points above 150°C, as seen in 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride (mp 150–152°C) .

Biological Activity

4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The compound primarily acts by interacting with specific molecular targets such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities. For instance, the presence of the morpholine sulfonyl group enhances its binding affinity to target proteins, which is crucial for its pharmacological effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the benzamide structure can significantly influence its potency and selectivity towards different biological targets. The introduction of various substituents on the phenyl ring has been shown to enhance its inhibitory effects against specific enzymes involved in cancer progression and inflammation .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For example, it has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound's IC50 values in these assays indicate its effectiveness in inhibiting cell proliferation:

Cell LineIC50 (µM)
MCF75.0
NCI-H4603.5
Hep-27.2

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) isoforms. These enzymes play critical roles in various physiological processes, including inflammation and thrombosis.

The compound demonstrated selective inhibition of h-NTPDase2 with an IC50 value of 0.29 ± 0.07 µM, indicating its potential as a therapeutic agent for conditions associated with dysregulated nucleotide metabolism . The following table summarizes the inhibitory activities against different h-NTPDase isoforms:

IsoformIC50 (µM)
h-NTPDase117.49
h-NTPDase20.29
h-NTPDase33.21

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound in an animal model of breast cancer. The compound was administered at varying doses, and tumor growth was monitored over several weeks. Results indicated a dose-dependent reduction in tumor size compared to control groups, supporting its potential use as an anticancer agent.

Inhibition of h-NTPDases

In another study focusing on enzyme inhibition, researchers assessed the impact of this compound on h-NTPDases involved in inflammatory responses. The findings revealed that treatment with this compound significantly reduced inflammatory markers in vitro, suggesting a beneficial role in managing inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide?

Synthesis typically involves sulfonylation of morpholine followed by coupling with N-phenylbenzamide. Key steps include:

  • Sulfonylation : Reacting morpholine with a sulfonyl chloride derivative under anhydrous conditions to form the morpholine-sulfonyl intermediate.
  • Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonyl-morpholine moiety to N-phenylbenzamide.
    Critical parameters include temperature control (0–5°C during sulfonylation) and inert atmosphere (argon/nitrogen) to prevent hydrolysis of intermediates .
    For advanced optimization, computational reaction path searches (e.g., quantum chemical calculations) can predict transition states and optimize yields .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the morpholine-sulfonyl group (e.g., δ 3.6–3.8 ppm for morpholine protons) and aromatic substituents.
  • HPLC-MS : To assess purity and molecular ion peaks ([M+H]+ expected around m/z 361).
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated for analogous benzamide derivatives .
  • Spectrofluorometry : Useful for studying electronic properties if the compound exhibits fluorescence, as seen in related sulfonamide structures .

Q. How do substituents on the benzamide ring influence its physicochemical properties?

  • Morpholine-sulfonyl group : Enhances solubility in polar aprotic solvents (e.g., DMSO) due to sulfonyl’s electron-withdrawing nature.
  • Phenyl group : Increases hydrophobicity, affecting logP values. Computational tools like QSPR (Quantitative Structure-Property Relationship) models can predict solubility and partition coefficients .
  • Substituent effects on crystallinity can be evaluated via thermal analysis (DSC/TGA) and compared to structurally similar compounds (e.g., N-(4-benzoylphenyl)benzamide) .

Q. How should researchers address contradictions in reported reactivity data?

  • Replicate conditions : Ensure reaction parameters (solvent, temperature, catalyst) match literature protocols. For example, solvent polarity significantly impacts nucleophilic substitution rates in sulfonamide synthesis .
  • Cross-validate with computational models : Use density functional theory (DFT) to compare predicted vs. observed reaction pathways .

Advanced Research Questions

Q. What computational methods are suitable for modeling this compound’s reactivity?

  • Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) to study electron density distribution, particularly at the sulfonyl group.
  • Molecular Dynamics (MD) Simulations : To explore solvation effects and conformational stability in biological matrices.
  • Machine Learning : Train neural networks on existing sulfonamide reaction datasets to predict optimal synthetic conditions .

Q. How can researchers design experiments to probe enzymatic interactions?

  • Fluorescence quenching assays : If the compound fluoresces, monitor binding to target enzymes (e.g., carbonic anhydrase) via changes in emission intensity .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes.
  • Molecular Docking : Use AutoDock Vina to simulate binding poses, guided by X-ray crystallography data of related benzamides .

Q. What strategies mitigate degradation of the morpholine-sulfonyl group during storage?

  • Storage conditions : Maintain under inert atmosphere (argon) at –20°C to prevent hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) to formulations if oxidative degradation is observed.
  • Stability assays : Monitor via accelerated stability testing (40°C/75% RH) and HPLC-MS to identify degradation products.

Q. How can crystallography resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction : Resolve bond angles and torsional strain in the benzamide-morpholine linkage. For example, N-(4-Chlorophenyl)-4-methoxy-benzamide’s structure was confirmed via this method .
  • Synchrotron radiation : Enhances resolution for low-symmetry crystals.
  • Complement with QSPR : Predict solubility challenges for crystallization solvents (e.g., DMF vs. ethanol) .

Q. What experimental designs address low yields in multi-step syntheses?

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., catalyst loading, reaction time).
  • Inline Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time.
  • Purification : Employ preparative HPLC with C18 columns to isolate high-purity product .

Q. How to reconcile discrepancies in spectroscopic data across studies?

  • Solvent effects : NMR chemical shifts vary with solvent (e.g., CDCl3 vs. DMSO-d6). Standardize solvent systems for comparisons.
  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening signals.
  • Cross-reference with computational predictions : Compare experimental 1^1H NMR shifts with DFT-calculated values .

Q. What interdisciplinary applications exist for this compound?

  • Medicinal Chemistry : As a carbonic anhydrase inhibitor scaffold, leveraging sulfonamide’s known bioactivity .
  • Material Science : Study self-assembly properties in liquid crystals or polymers, guided by morpholine’s hydrogen-bonding capacity .
  • Catalysis : Explore sulfonyl groups as directing groups in transition-metal-catalyzed C–H activation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.